KAT681 KAT681 KAT-681 is a liver-selective thyromimetic.
Brand Name: Vulcanchem
CAS No.: 373641-87-3
VCID: VC0531613
InChI: InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1
SMILES: CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+]
Molecular Formula: C24H21FNNaO6
Molecular Weight: 461.4 g/mol

KAT681

CAS No.: 373641-87-3

Cat. No.: VC0531613

Molecular Formula: C24H21FNNaO6

Molecular Weight: 461.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

KAT681 - 373641-87-3

Specification

CAS No. 373641-87-3
Molecular Formula C24H21FNNaO6
Molecular Weight 461.4 g/mol
IUPAC Name sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate
Standard InChI InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1
Standard InChI Key WIAUUVBWUTVDDD-UHFFFAOYSA-M
SMILES CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+]
Canonical SMILES CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+]
Appearance Solid powder

Introduction

Chemical Profile and Structural Characteristics

KAT681 belongs to the class of malonamic acid derivatives, featuring a complex structure optimized for hepatic receptor specificity. Its molecular formula, C24H21FNNaO6\text{C}_{24}\text{H}_{21}\text{FNNaO}_6, includes a fluorophenyl-hydroxymethyl group linked to a phenoxy-dimethylanilino backbone, conferring both hydrophobicity and selective binding affinity for thyroid hormone receptor beta (THRβ) isoforms prevalent in the liver .

Table 1: Key Chemical Properties of KAT681

PropertyValue
CAS Number373641-87-3
Molecular FormulaC24H21FNNaO6\text{C}_{24}\text{H}_{21}\text{FNNaO}_6
Molecular Weight461.4 g/mol
IUPAC NameSodium 3-[4-(3-[(4-fluorophenyl)(hydroxy)methyl]-4-hydroxyphenoxy)-3,5-dimethylphenyl]amino-3-oxopropanoate
SMILESCC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+]
Solubility>98% purity in aqueous buffers (research-grade)

The compound exists in both free acid (C24H22FNO6\text{C}_{24}\text{H}_{22}\text{FNO}_6, CID: 9847968) and monosodium salt forms, with the latter enhancing bioavailability for oral administration in preclinical models .

Mechanism of Action: Liver-Selective Thyromimetic Activity

KAT681 exerts its effects through agonism of THRβ, a receptor isoform densely expressed in hepatocytes. Unlike endogenous thyroid hormones (T3/T4), which activate THRs ubiquitously, KAT681’s structural modifications limit extrahepatic activity, minimizing adverse effects such as cardiotoxicity and muscle wasting .

Modulation of Lipid Metabolism

  • Reverse Cholesterol Transport (RCT): KAT681 upregulates hepatic LDL receptor (LDLr) and scavenger receptor class B type I (SR-BI), enhancing cholesterol uptake from plasma and biliary excretion. In apoE-deficient mice, this mechanism reduced atherosclerotic plaque formation by 60% after prolonged treatment .

  • Bile Acid Synthesis: The compound stimulates cytochrome P450 7A1 (CYP7A1), accelerating cholesterol conversion to bile acids. This process lowers plasma LDL-C levels by 34–48% in rodent models .

Anticarcinogenic Effects

KAT681 demonstrates biphasic activity against diethylnitrosamine (DEN)-induced hepatocarcinogenesis in rats:

  • Early Phase (3 weeks): Reduces glutathione S-transferase placental form (GST-P)-positive altered hepatocellular foci (AHF) by 20–44% via transiently increased hepatocyte proliferation, facilitating the clearance of preneoplastic cells .

  • Late Phase (20 weeks): Suppresses hepatocellular adenoma (HCA) growth by 34% through sustained inhibition of proliferative indices (PIs) within lesions .

Preclinical Efficacy in Metabolic and Hepatic Disease Models

Atherosclerosis and Dyslipidemia

In apolipoprotein E knockout (apoE KO) mice fed a Western diet, KAT681 (0.25 mg/kg/day) reduced aortic plaque area by 60% over 12 weeks. This correlated with a 64% decrease in serum γ-glutamyl transpeptidase (GGT) activity, a marker of hepatic oxidative stress .

Table 2: Effects of KAT681 on Lipid Parameters in Rodent Models

ParameterChange (%)ModelDose/Duration
Plasma LDL-C-48DEN-induced rats0.25 mg/kg, 3 weeks
Biliary Cholesterol Secretion+120C57BL/6 mice0.1 mg/kg, 8 weeks
Atherosclerotic Plaque Area-60apoE KO mice0.25 mg/kg, 12 weeks

Hepatocellular Carcinoma (HCC) Chemoprevention

In a two-stage hepatocarcinogenesis model (DEN initiation followed by 2-acetylaminofluorene promotion), KAT681 (0.1 mg/kg/day for 20 weeks) reduced HCA incidence by 34% and mean lesion size by 27%. Mechanistically, this involved downregulation of pro-survival pathways such as PI3K/Akt and NF-κB .

Comparative Analysis with Other Thyromimetics

Unlike sobetirome, a blood-brain barrier-permeable THR agonist, KAT681’s liver-restricted action avoids central nervous system (CNS) side effects such as anxiety and tremor . Additionally, it lacks the cardiotoxic profile of non-selective agonists like triiodothyronine (T3), making it preferable for chronic metabolic disorders .

Clinical Development and Future Directions

As of 2025, KAT681 remains in preclinical development, with its primary indication focused on chemoprevention of HCC and treatment of dyslipidemia-associated atherosclerosis. Challenges include optimizing dosing regimens to balance AHF clearance and long-term antiproliferative effects. Ongoing studies aim to validate its efficacy in non-human primates and establish biomarkers for early-phase clinical trials .

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